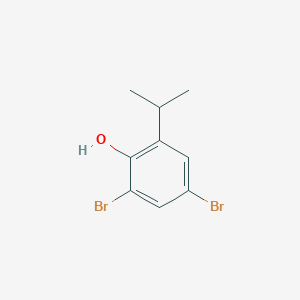

2,4-Dibromo-6-isopropylphenol

Description

Properties

CAS No. |

90562-17-7 |

|---|---|

Molecular Formula |

C9H10Br2O |

Molecular Weight |

293.98 g/mol |

IUPAC Name |

2,4-dibromo-6-propan-2-ylphenol |

InChI |

InChI=1S/C9H10Br2O/c1-5(2)7-3-6(10)4-8(11)9(7)12/h3-5,12H,1-2H3 |

InChI Key |

CDRUYNGFKORDOP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(C(=CC(=C1)Br)Br)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Dibromo-6-isopropylphenol can be synthesized through the bromination of 2-isopropylphenol. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as dichloromethane. The reaction is carried out at room temperature, and the bromine atoms are introduced at the 4 and 6 positions of the phenol ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where 2-isopropylphenol is reacted with bromine in a controlled environment. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-6-isopropylphenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The bromine atoms can be reduced to form the corresponding phenol.

Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are commonly used in substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: The corresponding phenol without bromine atoms.

Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2,4-Dibromo-6-isopropylphenol has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.

Biology: Studied for its antimicrobial properties and potential use in disinfectants and preservatives.

Medicine: Investigated for its potential therapeutic effects, including its use as an antimicrobial agent.

Industry: Used in the formulation of disinfectants, preservatives, and other industrial products.

Mechanism of Action

The antimicrobial activity of 2,4-Dibromo-6-isopropylphenol is primarily due to its ability to disrupt the cell membranes of microorganisms. The bromine atoms and the phenol group interact with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. The isopropyl group enhances the lipophilicity of the compound, allowing it to penetrate the cell membrane more effectively.

Comparison with Similar Compounds

Bisphenol A (BPA)

- Structure: BPA (C₁₅H₁₆O₂) contains two phenol rings linked by an isopropylidene group.

- Applications : Widely used in polycarbonate plastics, epoxy resins, and thermal paper coatings .

- Key Differences: The bromination in this compound increases molecular weight (307.97 g/mol vs. 228.29 g/mol for BPA) and alters reactivity. BPA’s endocrine-disrupting properties are well-documented, whereas this compound’s toxicity remains understudied .

4,4'-Sulfonyldiphenol

- Structure: Features a sulfonyl group bridging two phenol rings.

- Applications : Used in high-temperature polymers and specialty resins.

- Key Differences: The sulfonyl group enhances thermal stability compared to brominated phenols but reduces halogenated flame-retardant efficacy . Lower estrogenic activity compared to BPA and brominated analogs .

4,4'-(Propane-2,2-diyl)diphenol

- Structure : Similar to BPA but with a propane-2,2-diyl linkage.

- Applications : Intermediate in polymer production.

- Key Differences: Absence of bromine reduces molecular weight and alters solubility in nonpolar solvents .

Physicochemical Properties

The table below summarizes critical properties of this compound and its analogs:

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Water Solubility (mg/L) | Log Kow | Applications |

|---|---|---|---|---|---|

| This compound | 307.97 | ~120–125* | <10* | ~4.2* | Flame retardants, antimicrobials |

| Bisphenol A | 228.29 | 158–159 | 120–300 | 3.32 | Plastics, thermal paper |

| 4,4'-Sulfonyldiphenol | 250.27 | 245–250 | ~50 | 2.8 | High-performance polymers |

Toxicity and Environmental Impact

- Bisphenol A: Known for endocrine disruption (estrogenic activity at 3–5 µg/L in vitro) and widespread environmental contamination .

- Its bromine content may contribute to persistent organic pollutant (POP) characteristics .

- 4,4'-Sulfonyldiphenol: Lower estrogenic activity compared to BPA, but sulfonate degradation products may pose aquatic toxicity risks .

Stability and Reactivity

- Brominated phenols like this compound exhibit higher resistance to UV degradation than BPA due to electron-withdrawing bromine substituents.

- The isopropyl group enhances steric hindrance, reducing nucleophilic substitution rates compared to smaller alkyl substituents .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying 2,4-Dibromo-6-isopropylphenol?

- Methodology : Synthesis typically involves bromination of 6-isopropylphenol via electrophilic aromatic substitution. Use bromine (Br₂) or -bromosuccinimide (NBS) in a controlled acidic or Lewis acid-catalyzed environment. Purification can be achieved using column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to ensure high purity. Structural confirmation should include H/C NMR and high-resolution mass spectrometry (HRMS) .

Q. How can researchers characterize the electronic and steric properties of this compound?

- Methodology :

- Spectroscopy : H NMR to analyze aromatic proton environments and substituent effects. Compare chemical shifts with analogous bromophenols.

- Computational Analysis : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potentials and steric bulk from the isopropyl group.

- Hammett Constants : Use substituent constants () to predict reactivity in further functionalization reactions .

Q. What are the key reactivity patterns of this compound in substitution reactions?

- Methodology :

- Nucleophilic Aromatic Substitution : React with amines (e.g., NH₃/EtOH under reflux) to replace bromine atoms. Monitor progress via TLC.

- Cross-Coupling : Employ Suzuki-Miyaura coupling (Pd catalysts, boronic acids) to introduce aryl/alkyl groups. Optimize ligand systems (e.g., SPhos) for sterically hindered substrates.

- Reduction : Use catalytic hydrogenation (H₂/Pd-C) to dehalogenate selectively, preserving the phenolic –OH group .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound derivatives?

- Methodology :

- Data Collection : Use single-crystal diffraction (Mo-Kα radiation, 100 K) to obtain high-resolution data.

- Refinement : Apply SHELXL for structure solution and refinement, particularly for handling heavy atoms (Br) and anisotropic displacement parameters. Validate geometry using CCDC databases .

- Twinned Data : For challenging crystals, employ twin law refinement in SHELXL to resolve overlapping reflections .

Q. What strategies address contradictions between spectroscopic and computational data for this compound derivatives?

- Methodology :

- Cross-Validation : Compare experimental H NMR chemical shifts with DFT-predicted values (GIAO method).

- Dynamic Effects : Analyze rotameric equilibria of the isopropyl group via variable-temperature NMR or molecular dynamics simulations.

- Crystallographic Benchmarking : Use X-ray structures as ground truth to reconcile discrepancies between spectroscopy and computation .

Q. How can researchers investigate the biological interactions of this compound with enzymes or receptors?

- Methodology :

- Biophysical Assays : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities ().

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., cytochrome P450 enzymes).

- Enzyme Inhibition Studies : Measure IC₅₀ values in vitro using fluorogenic substrates and kinetic assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.